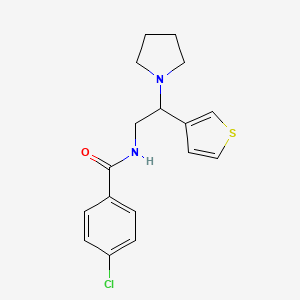

4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c18-15-5-3-13(4-6-15)17(21)19-11-16(14-7-10-22-12-14)20-8-1-2-9-20/h3-7,10,12,16H,1-2,8-9,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHIUNQZAKNBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound characterized by its unique molecular structure, which includes a benzamide core, a chloro substituent, and a side chain featuring both a pyrrolidine ring and a thiophene moiety. The molecular formula of this compound is , with a molecular weight of approximately 334.9 g/mol . This compound has garnered attention in pharmaceutical research due to its potential biological activities and therapeutic applications.

The biological activity of 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Molecular docking studies suggest that this compound may exhibit significant binding affinity to specific proteins, which could influence various biochemical pathways .

Key Mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in neurotransmitter regulation, such as monoamine oxidases, leading to altered neurotransmitter levels in the brain .

- Receptor Interaction: The compound may act on G protein-coupled receptors (GPCRs), which are crucial drug targets associated with numerous diseases .

Pharmacological Applications

Research indicates that derivatives of this compound may exhibit diverse pharmacological effects, including:

- Antibacterial Activity: Some studies have demonstrated that pyrrole-containing compounds can be effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Anticancer Properties: Preliminary evaluations suggest that compounds similar to 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide may possess cytotoxic effects against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics .

Comparative Analysis with Related Compounds

To better understand the potential of 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide | Cyano group instead of chloro | Enhanced solubility and bioactivity |

| 3-Chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide | Substituted at the meta position | Different receptor selectivity |

| N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide | Methoxy group instead of chlorine | Influences pharmacokinetics and activity |

This table highlights how modifications in the chemical structure can lead to distinct biological profiles and applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide.

Study on Antibacterial Activity

A study published in MDPI evaluated various pyrrole benzamide derivatives for their antibacterial properties. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics .

Evaluation of Anticancer Effects

Research focusing on similar compounds revealed promising anticancer activity. For instance, derivatives were tested against MCF-7 breast cancer cells, showing IC50 values in the micromolar range, suggesting potential as effective anticancer agents .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Antiparasitic Activity

Recent studies have indicated that derivatives of compounds similar to 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide display potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In murine models, these compounds have shown promising results, achieving significant cures in both early and late-stage infections .

Anticancer Properties

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, derivatives with similar structures have been reported to induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .

Synthesis and Derivatives

The synthesis of 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step reactions that include:

- Formation of the pyrrolidine ring.

- Introduction of the thiophene moiety.

- Chlorination and amide formation.

A detailed synthesis pathway can be found in relevant chemical literature, which outlines the conditions and yields associated with each step .

Case Studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

*Calculated based on molecular formulas.

Key Observations :

- Heterocyclic Core: The target compound’s pyrrolidine (5-membered ring) contrasts with piperidine (6-membered, ) and piperazine (6-membered with two N atoms, ).

- Linker Groups : Ethoxy (‑O‑CH₂‑CH₂‑) and thioether (‑S‑) linkers in analogs introduce polarity and flexibility, whereas the target compound’s direct ethyl chain may prioritize steric interactions.

- Substituent Effects: Chloro groups on benzamide (target compound) vs. methoxy or cyano groups in analogs modulate electronic properties (e.g., chloro’s electron-withdrawing effect enhances stability and lipophilicity).

Key Observations :

- The target compound’s synthesis likely mirrors methods in , involving amide bond formation between a benzoyl chloride and an amine intermediate.

- Piperazine-based analogs require multi-step purification (normal + reverse-phase chromatography) due to polar byproducts, whereas the target compound’s simpler structure may allow streamlined isolation.

Physicochemical and Crystallographic Properties

- Crystal Packing: The piperidine analog (4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide) forms a chair conformation with hydrogen bonds (O‑H⋯N, O‑H⋯O) involving water molecules, stabilizing its monohydrate structure . The target compound’s pyrrolidine-thiophene motif may adopt distinct packing due to reduced ring size and increased steric bulk.

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this compound?

Answer:

Single-crystal X-ray diffraction is the gold standard for resolving crystal structures. Key parameters include:

- Space group : Monoclinic systems (e.g., ) are common for similar benzamide derivatives .

- Unit cell dimensions : Measure , , , and -angles (e.g., ) .

- Hydrogen bonding networks : Use O–H⋯N and C–H⋯O interactions to map molecular packing, as seen in analogous compounds .

Methodological Tip: Optimize crystal growth via slow evaporation in ethyl methyl ketone or similar solvents .

Advanced: How can conformational analysis of the pyrrolidine and thiophene moieties inform bioactivity predictions?

Answer:

- Pyrrolidine conformation : Chair or envelope conformations (observed in piperidine analogs) influence steric and electronic interactions with biological targets. Measure puckering parameters via X-ray data .

- Thiophene orientation : The dihedral angle between the thiophene and benzamide rings (e.g., ~40° in related structures) affects π-π stacking and solubility .

Experimental Design: Combine crystallography with DFT calculations to predict binding affinities to receptors like dopamine D3, as suggested for structurally related ligands .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

- Key steps : React 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine with 4-chlorobenzoyl chloride in dichloromethane, using triethylamine to neutralize HCl byproducts .

- Purification : Employ recrystallization (ethyl methyl ketone) or reverse-phase chromatography (methanol/water gradients) to isolate pure product .

Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (amine:acyl chloride = 1:1.2) to minimize unreacted starting material .

Advanced: How do hydrogen bonding networks impact the compound’s stability and solubility?

Answer:

- Stability : Intra- and intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯N) reduce molecular flexibility, enhancing thermal stability. Quantify via thermal gravimetric analysis (TGA) .

- Solubility : Polar solvents disrupt C–H⋯O interactions, increasing solubility. Use Hansen solubility parameters to select solvents like DMSO or ethanol for formulation .

Data Analysis: Compare hydrogen bond lengths (e.g., 2.8–3.0 Å) in crystal structures to predict dissolution behavior .

Basic: What spectroscopic techniques validate the compound’s purity and structure?

Answer:

- 1H/13C NMR : Confirm amine and amide proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons) and carbonyl resonance (~168 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show peaks matching the molecular weight (e.g., ~343 g/mol for analogs) .

Quality Control: Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities like unreacted amine .

Advanced: How can researchers resolve contradictions in biological activity data across similar compounds?

Answer:

- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., pyrrolidine vs. piperidine) and measure IC50 values against target receptors .

- Assay Conditions : Control variables like pH, temperature, and solvent polarity to isolate structural effects on activity .

Case Study: Compare thiophene-containing analogs (e.g., higher D3 receptor affinity due to sulfur’s electronegativity) with furan derivatives .

Basic: What computational tools are suitable for modeling this compound’s interactions with biological targets?

Answer:

- Docking Software : AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., dopamine D3) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .

Validation: Cross-reference docking scores with experimental IC50 data to refine force field parameters .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

- Lyophilization : Stabilize the compound by removing water, which reduces hydrolysis of the amide bond .

- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the thiophene ring .

Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.